2',6'-Dimethoxychalcone
Description
2',6'-Dimethoxychalcone (C₁₇H₁₆O₄, molecular weight: 284.3 g/mol) is a chalcone derivative characterized by methoxy (-OCH₃) groups at the 2' and 6' positions of the aromatic ring (Figure 1). Chalcones, as α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.
Properties
CAS No. |
5452-98-2 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ |
InChI Key |
GMODFQAQVHNPNU-VAWYXSNFSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Structural Variations and Bioactivity
Table 1: Key Chalcone Derivatives and Their Substitution Patterns
Anticancer and Antiproliferative Effects
- This compound: Exhibits dual inhibition of human monoamine oxidase-A (hMAO-A, IC₅₀: 0.39 μM) and hMAO-B (IC₅₀: 3.28 μM), with a selectivity index of 113.1 for hMAO-B.
- 4',6'-DMC: Demonstrates potent antiproliferative activity against canine lymphoma cells (CLBL-1) but shows cytotoxicity to normal cells at higher concentrations. It induces apoptosis via caspase-3/8 activation and phosphatidylserine externalization .
- Flavokawain B: Triggers apoptosis in cancer cells through mitochondrial pathways and is less toxic to normal cells compared to synthetic dimethoxy derivatives .
Anti-Melanogenic and Anti-Inflammatory Effects
- 4',6'-DMC: Reduces melanin synthesis by downregulating MITF, TRP-1, and TRP-2 in B16F10 cells. It suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, COX-2, and iNOS pathways .
- This compound: Limited direct data on anti-inflammatory effects, but structural analogs like Ch35 (2'-OH-4',6'-OCH₃) inhibit NO production (IC₅₀: 7.1–9.6 μM) in LPS-treated macrophages .
Enzyme Inhibition
Structure-Activity Relationships (SAR)
Methoxy vs. Hydroxy Groups :
- Methoxy groups enhance metabolic stability and bioavailability compared to hydroxylated analogs .
- Hydroxyl groups (e.g., 2',3'-diOH in DPP-IV inhibitors) improve hydrogen bonding with enzyme active sites but may reduce membrane permeability .
Substitution Position: 4',6'-Dimethoxy derivatives (e.g., 4',6'-DMC) show superior anti-melanogenic activity due to optimal steric and electronic interactions with melanogenesis pathways . 2',6'-Dimethoxy configuration favors MAO-B selectivity, likely due to enhanced hydrophobic interactions with the enzyme’s substrate cavity .
Dual-Targeting Potential: Compounds with 2'-OH and dimethoxy groups (e.g., 4',6'-DMC) often exhibit multitarget effects (e.g., anti-inflammatory + antiproliferative), whereas fully methoxylated analogs may lack specificity .
Toxicity and Therapeutic Index
- 4',6'-DMC: Non-cytotoxic at anti-melanogenic doses (≤10 μM) but toxic to normal cells at higher concentrations (>25 μM) .
- This compound : High selectivity for hMAO-B reduces off-target effects, making it a safer candidate for neurological applications .
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